6-(Chloromethyl)-2,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-(chloromethyl)-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2 |
InChI Key |
OCJZWNLPUUQUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CCl |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 6 Chloromethyl 2,3 Bipyridine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl group of 6-(chloromethyl)-2,3'-bipyridine is polarized, rendering the carbon atom electrophilic and thus a prime target for nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion by a nucleophile. The bipyridine scaffold itself can influence the reactivity, and the resulting products are often valuable ligands in coordination chemistry.
Amination Reactions with this compound
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding aminomethyl-2,3'-bipyridine derivatives. This amination is a common strategy for synthesizing ligands with appended nitrogen donor atoms, which can then be used to create polynuclear or polymetallic complexes. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and temperature can influence the reaction rate and yield.
Table 1: Examples of Amination Reactions with Chloromethylpyridines
| Amine Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Diethylamine | 6-(Diethylaminomethyl)-2,3'-bipyridine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Heat |
| Piperidine | 6-(Piperidin-1-ylmethyl)-2,3'-bipyridine | Base (e.g., Et3N), Solvent (e.g., THF), Room Temp. |
Thiolation Reactions and Sulfur-Bridged Ligand Formation
Thiolate nucleophiles readily displace the chloride from this compound to form thioethers. This reaction is particularly useful for the synthesis of polydentate ligands incorporating both nitrogen and sulfur donor atoms. For instance, reactions with mercapto-thiadiazoles in the presence of a base like triethylamine can yield complex ligand architectures. nih.gov These sulfur-bridged ligands are of interest for their potential to form metal complexes with unique photophysical properties. nih.gov The reaction of 6-chloromethyl-6'-methyl-2,2'-bipyridine with dimercapto-thiadiazoles demonstrates the feasibility of this transformation on a similar bipyridine framework. nih.gov
Table 2: Synthesis of Sulfur-Containing Bipyridine Derivatives
| Thiol Nucleophile | Product | Base | Solvent |
|---|---|---|---|
| 2,5-dimercapto-1,3,4-thiadiazole | Bis(bipyridylmethyl)thiadiazole | Triethylamine | DMF |
| Ethanethiol | 6-(Ethylthiomethyl)-2,3'-bipyridine | Sodium ethoxide | Ethanol |
Alkoxylation and Ether Synthesis
The substitution of the chlorine atom by an alkoxide or phenoxide leads to the formation of ethers. This alkoxylation reaction is a straightforward method to introduce ether functionalities into the bipyridine structure. The reaction is typically performed by treating this compound with an alcohol in the presence of a strong base, such as sodium hydride, to generate the alkoxide in situ. The resulting bipyridyl ethers can serve as flexible ligands for the construction of macrocycles and other complex supramolecular assemblies.
Oxidation Pathways of this compound Derivatives
The methylene group in this compound and its substitution products is susceptible to oxidation, providing a synthetic route to bipyridine derivatives with carbonyl functionalities at the 6-position. These oxidation reactions allow for the conversion of the chloromethyl group into either an aldehyde or a carboxylic acid, significantly expanding the range of accessible bipyridine-based ligands and synthons.
Conversion to Aldehyde Moieties
The selective oxidation of the chloromethyl group to an aldehyde (formyl group) can be achieved using various oxidizing agents. A common method for this transformation on related substrates involves reagents like manganese dioxide (MnO2) or selenium dioxide (SeO2). The resulting 2,3'-bipyridine-6-carboxaldehyde is a valuable intermediate, as the aldehyde functionality can undergo a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the facile introduction of more complex substituents onto the bipyridine core. While the direct oxidation of this compound is not extensively documented, the existence of [2,2'-Bipyridine]-6-carbaldehyde suggests the feasibility of such a transformation within the bipyridine family.
Formation of Carboxylic Acid Functionalities
More vigorous oxidation of the chloromethyl group leads to the formation of a carboxylic acid. This can typically be accomplished using strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium. The product of this reaction, [2,3'-bipyridine]-6-carboxylic acid, is a known compound. achemblock.comchemicalbook.com An alternative, though indirect, route to a similar compound, 6-carboxy-2,2'-bipyridine, involves N-oxidation of the bipyridine, followed by cyanation and subsequent hydrolysis. researchgate.net The carboxylic acid functionality provides a handle for the formation of amide bonds or for use as a coordinating group in metal complexes.
Table 3: Oxidation Products of the Methylene Group
| Oxidation Product | Typical Oxidizing Agent(s) |
|---|---|
| 2,3'-Bipyridine-6-carboxaldehyde | MnO2, SeO2 |
Photoinduced Reactivity and Proton Generation
Coordination of this compound to a transition metal center, such as ruthenium(II), can render the chloromethyl group susceptible to photoinduced reactions. Upon absorption of light, these metal complexes can initiate chemical transformations that result in the cleavage of the carbon-chlorine bond and the subsequent generation of protons. This photo-driven reactivity is of significant interest for applications requiring spatiotemporal control over pH, such as in photoacid generators (PAGs).
Photoinduced Hydrolysis Mechanisms of Chloromethyl Groups
The photoinduced hydrolysis of the chloromethyl group in metal complexes of this compound is a key reaction pathway leading to proton generation. While the free, uncoordinated ligand may undergo complex photolysis, potentially involving radical intermediates, the reaction mechanism is significantly altered upon coordination to a metal center.
In the case of ruthenium(II) polypyridyl complexes modified with chloromethyl groups, visible light irradiation facilitates an efficient and complete hydrolysis of these groups. This process can release multiple protons per molecule, leading to substantial changes in the pH of the surrounding medium. The quantum yields for this photoacid generation can be as high as 0.6, indicating a highly efficient photochemical process.
The generally accepted mechanism for this photoinduced hydrolysis in a metal complex involves the following steps:
Light Absorption: The metal complex absorbs a photon of visible light, leading to the electronic excitation of the molecule.
Formation of the Excited State: This absorption of light populates an excited state, typically a metal-to-ligand charge transfer (MLCT) state.
Hydrolysis Reaction: In the excited state, the chloromethyl-substituted bipyridine ligand possesses an increased electron density, which facilitates the nucleophilic attack by a water molecule on the chloromethyl group.
C-Cl Bond Cleavage and Proton Release: The hydrolysis reaction leads to the cleavage of the carbon-chlorine bond and the formation of a hydroxymethyl group, releasing a proton (H⁺) and a chloride ion (Cl⁻) into the solution.
This clean transformation into the corresponding hydroxymethyl derivative is in stark contrast to the photolysis of the free ligand, which tends to yield a complex mixture of photoproducts.
R-CH₂Cl + H₂O --(hν)--> R-CH₂OH + HCl
Where R represents the 2,3'-bipyridine moiety coordinated to the metal center.
Table 1: Comparison of Photoreactivity of Free vs. Coordinated Chloromethyl-Bipyridine Ligands
| Feature | Free Ligand (e.g., bcm-bpy) | Coordinated Ligand (in Ru(II) complex) |
| Primary Photoprocess | Complex photolysis | Photoinduced hydrolysis |
| Reaction Mechanism | Likely homolysis-based radical mechanism | Heterolytic cleavage facilitated by MLCT state |
| Products | Complex mixture of photoproducts | Clean transformation to hydroxymethyl derivative |
| Proton Generation | Irregular and inefficient | Efficient, with high quantum yields |
Influence of Metal-to-Ligand Charge Transfer (MLCT) Excitation on Reactivity
The concept of Metal-to-Ligand Charge Transfer (MLCT) is central to understanding the photoinduced reactivity of this compound when it is part of a transition metal complex. An MLCT transition involves the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the ligand.
Upon visible light irradiation of a ruthenium(II) complex containing the this compound ligand, an electron is transferred from the ruthenium center to the bipyridine ligand. This results in the formation of an excited state where the ruthenium is formally oxidized (Ru(III)) and the ligand is reduced.
This transfer of an electron to the bipyridine ligand significantly increases its electron density. The enhanced electron density on the ligand is crucial as it facilitates the hydrolysis of the chloromethyl group. The increased negative charge on the bipyridine backbone makes the benzylic carbon of the chloromethyl group more susceptible to nucleophilic attack by water, thereby promoting the cleavage of the C-Cl bond.
The energy and lifetime of the MLCT excited state are critical factors that influence the efficiency of the photoinduced reaction. For many ruthenium(II) bipyridine complexes, the MLCT state is relatively long-lived, providing sufficient time for the chemical reaction to occur. The specific position of the chloromethyl group on the bipyridine ring, in this case at the 6-position of the 2,3'-bipyridine, will influence the electronic distribution in the MLCT state and, consequently, the reactivity of the C-Cl bond.
Table 2: Key Parameters of MLCT-Driven Photoinduced Hydrolysis
| Parameter | Description | Role in Reactivity |
| Excitation Wavelength | Wavelength of light required to populate the MLCT state. | Typically in the visible region for Ru(II) polypyridyl complexes. |
| MLCT State Energy | The energy difference between the ground state and the MLCT excited state. | Influences the thermodynamic driving force of the subsequent reaction. |
| MLCT State Lifetime | The duration for which the complex remains in the excited state. | A longer lifetime allows more time for the hydrolysis reaction to occur, potentially increasing the quantum yield. |
| Photoacid Quantum Yield (Φ) | The efficiency of proton generation per photon absorbed. | A measure of the overall efficiency of the photoinduced hydrolysis process. Values up to 0.6 have been reported for analogous systems. |
Catalytic Applications of 6 Chloromethyl 2,3 Bipyridine Derivatives
Homogeneous Catalysis
Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, typically in a liquid solution. Metal complexes containing bipyridine ligands are cornerstones of this field due to their stability and tunable electronic properties. nih.gov Derivatives of 6-(chloromethyl)-2,3'-bipyridine are poised to contribute significantly to this area.
While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in dedicated studies, the broader class of substituted bipyridine ligands has been widely employed in a variety of metal-catalyzed organic transformations. The bipyridine framework is a staple in reactions such as cross-coupling, hydrogenation, and oxidation. globethesis.comacs.org For instance, palladium complexes with substituted pyridine (B92270) ligands are effective in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Ruthenium and iridium complexes bearing bipyridine-type ligands are well-known for their activity in transfer hydrogenation and dehydrogenative oxidation reactions. nih.govacs.org
The introduction of substituents onto the bipyridine core allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn influences its activity, selectivity, and stability. mdpi.com The this compound ligand offers a bipyridyl scaffold that can chelate to a metal center, while the chloromethyl group can either remain as a functional handle or be transformed into other coordinating groups to modulate catalytic performance.
Table 1: Representative Organic Transformations Catalyzed by Metal-Bipyridine Complexes
| Catalyst Type | Reaction | Substrate Example | Product Example |
|---|---|---|---|
| Palladium-Bipyridine | Suzuki-Miyaura Coupling | Aryl halide + Arylboronic acid | Biaryl |
| Ruthenium-Bipyridine | Transfer Hydrogenation | Ketone | Alcohol |
| Iridium-Bipyridine | Dehydrogenative Oxidation | Alcohol | Aldehyde/Ketone |
| Copper-Bipyridine | Aerobic Oxidation | Primary Alcohol | Aldehyde |
This table presents general examples of reactions where metal-bipyridine complexes are active catalysts. The specific performance would depend on the metal center, reaction conditions, and bipyridine ligand substituents.
The bipyridine ligand plays a crucial role in stabilizing the various oxidation states of the metal center throughout a catalytic cycle. Bipyridine analogues are effective not only as supporting ligands for stabilizing metal complexes but also as sites for an electron pool. mdpi.com This is achieved through a combination of strong σ-donation from the nitrogen lone pairs and significant π-acceptance into the ligand's π* orbitals (π-backbonding). This ability to accept and delocalize electron density allows the bipyridine ligand to act as a non-innocent or redox-active ligand, effectively buffering the electronic charge at the metal center during oxidative addition and reductive elimination steps.
This electronic flexibility stabilizes reactive intermediates and lowers the activation barriers for key steps in the catalytic cycle. For ruthenium(II) complexes, for example, differences in polypyridyl supporting ligands can significantly affect reactivity even with identical coordination geometries. mdpi.com The specific isomer, 2,3'-bipyridine, and the electron-withdrawing nature of the chloromethyl group in this compound would influence the electron density at the coordinated metal, thereby modulating its catalytic activity and the stability of intermediates in a catalytic process.
Electrocatalysis with this compound Systems
Electrocatalysis utilizes catalysts, often immobilized on an electrode surface, to facilitate electrochemical reactions. Bipyridine-based metal complexes are among the most studied molecular electrocatalysts, particularly for the reduction of carbon dioxide (CO₂). ucsd.eduescholarship.org
Metal complexes containing polypyridyl ligands are central to the study of redox electrocatalytic processes, most notably the conversion of CO₂ to valuable chemical feedstocks like carbon monoxide (CO) or formate. escholarship.orgmdpi.com The archetypal catalyst for this transformation is [Re(bpy)(CO)₃Cl] (where bpy = 2,2'-bipyridine) and its derivatives. escholarship.org The catalytic cycle generally involves the initial reduction of the complex, which is localized on the bipyridine ligand. This reduced species then binds CO₂ and, through a series of electron and proton transfer steps, facilitates the cleavage of a C-O bond to release CO and regenerate the catalyst. acs.orgacs.org
Complexes of other metals, such as manganese, molybdenum, and tungsten with bipyridine ligands, have also been shown to be active electrocatalysts for CO₂ reduction. ucsd.edudepaul.edu The key to their function is the redox-active nature of the bipyridine ligand, which accepts electrons from the electrode and mediates their transfer to the bound substrate. The electronic properties of the ligand can be tuned by substituents to optimize catalytic rates and lower overpotentials. escholarship.org A complex derived from this compound would be expected to engage in similar electrocatalytic cycles, with its redox potential and catalytic activity influenced by the specific electronic signature of its substituted bipyridine framework.
Table 2: Performance of Representative Bipyridine Electrocatalysts for CO₂ Reduction
| Catalyst | Metal Center | Key Performance Metric | Product Selectivity (CO) |
|---|---|---|---|
| [Re(bpy)(CO)₃Cl] | Rhenium | High Faradaic Efficiency | >98% |
| [Mn(bpy-tBu)(CO)₃Br] | Manganese | Operates at lower overpotential | High |
| [Mo(bpy)(CO)₄] | Molybdenum | Active for CO₂ reduction | Moderate |
Performance data is highly dependent on experimental conditions such as solvent, electrode material, and the presence of proton sources.
Development of Specific Ligand Architectures for Catalysis
The true synthetic value of this compound lies in its utility as a precursor for more elaborate ligand structures. The reactive chloromethyl group is an ideal electrophilic handle for covalently linking the bipyridine unit to other molecular fragments, enabling the construction of multidentate and specialized pincer ligands.
Pincer ligands are multidentate ligands that bind to a metal center through three co-planar donor atoms, often in a meridional fashion. This rigid coordination geometry imparts high thermal stability and unique reactivity to the resulting metal complexes. N-heterocyclic carbenes (NHCs) have emerged as exceptional donor ligands due to their strong σ-donating properties, which form robust metal-carbon bonds. mdpi.com
The this compound molecule is an excellent building block for creating bipyridine-functionalized NHC pincer ligands. A common synthetic strategy involves the reaction of a chloromethyl-functionalized pyridine with a suitable N-heterocycle, such as benzimidazole or imidazole. mdpi.com This nucleophilic substitution reaction forms a benzimidazolium or imidazolium salt. Subsequent deprotonation of this salt with a strong base generates the free N-heterocyclic carbene, which can then be directly coordinated to a metal center. researchgate.net
For example, reacting this compound with a pre-functionalized benzimidazole could lead to an unsymmetrical NCN-type pincer ligand precursor. Such ligands are highly sought after for their applications in cross-coupling, dehydrogenation, and C-H activation catalysis. nih.govrutgers.edu
Table 3: Strategy for Synthesis of a Bipyridine-Containing NCN Pincer Ligand
| Precursor 1 | Precursor 2 | Intermediate | Ligand Type |
|---|---|---|---|
| This compound | 1-(Pyridin-2-ylmethyl)benzimidazole | 1-(Pyridin-2-ylmethyl)-3-((2,3'-bipyridin)-6-ylmethyl)benzimidazolium salt | NCN Pincer Precursor |
Applications in Palladium-Mediated Reactions
The compound this compound serves as a valuable precursor for the synthesis of specialized ligands used in palladium-mediated cross-coupling reactions. The bipyridine framework itself is a well-established N,N-bidentate ligand capable of forming stable complexes with palladium. However, the true utility of this compound lies in the reactivity of its chloromethyl group, which allows for facile chemical modification to introduce additional donor atoms.
By reacting this compound with a phosphide reagent, such as diphenylphosphine, a new, more complex ligand can be formed: 6-(diphenylphosphinomethyl)-2,3'-bipyridine . This transformation converts the starting material into a hybrid P,N-type ligand. Such ligands are of significant interest in catalysis because they combine the electronic properties of both a soft phosphine donor and a hard pyridine nitrogen donor. This combination can effectively stabilize palladium catalytic species in various oxidation states (e.g., Pd(0) and Pd(II)) that are crucial intermediates in cross-coupling catalytic cycles.
Palladium complexes incorporating bipyridine-phosphine type ligands have demonstrated high efficiency in cornerstone carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Heck couplings.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. Palladium catalysts bearing phosphine ligands are highly effective for this transformation. researchgate.netnih.gov The phosphine component, such as the one introduced from this compound, can enhance the catalyst's activity and stability, leading to higher yields and applicability to a broader range of substrates, including challenging aryl chlorides. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The choice of ligand is critical for controlling the reaction's efficiency and selectivity. Bidentate ligands derived from bipyridine precursors can stabilize the palladium catalyst, preventing decomposition and promoting high turnover numbers, making the process more efficient. acs.org
The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions using palladium catalysts supported by phosphine ligands, illustrating the typical parameters under which derivatives of this compound would be expected to perform.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 98 |
| 1-Bromo-4-methoxybenzene | 4-Formylphenylboronic acid | PdCl₂(XPhos)₂ | K₃PO₄ | Dioxane | 80 | 95 |
| 2-Bromopyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 97 |
| 4-Bromoacetophenone | Naphthylboronic acid | Pd(OAc)₂ / Phosphinite Ligand | Cs₂CO₃ | Toluene | 60 | 96 |
This table presents data for analogous palladium/phosphine catalyst systems to illustrate typical reaction conditions and performance.
Formation and Utility of PNN Ligands
The structure of this compound is an ideal starting point for the synthesis of tridentate "pincer" ligands, specifically those with a PNN donor set (phosphine, nitrogen, nitrogen). Pincer ligands are a class of chelating agents that bind to a metal center in a meridional fashion, forming two five- or six-membered metallacycles. This rigid coordination geometry imparts exceptional thermal stability to the resulting metal complexes and allows for fine-tuning of the metal's catalytic activity.
The formation of a bipyridine-based PNN ligand from this compound is a chemically plausible process. The key chloromethyl group (a -CH₂Cl moiety) serves as an electrophilic handle. A synthetic strategy could involve a nucleophilic substitution reaction where a phosphine-containing amine, such as N,N-dimethyl-1-(diphenylphosphino)methanamine, displaces the chloride. This would directly install the phosphinomethyl arm onto the bipyridine scaffold, yielding a PNN pincer ligand. An alternative, well-documented approach for creating similar pincer ligands involves the reaction of precursors like 2,6-bis(chloromethyl)pyridine with phosphines. nih.gov This established reactivity underscores the potential of the chloromethyl group on the 2,3'-bipyridine core for analogous transformations.
Once synthesized, these bipyridine-based PNN ligands can be coordinated to various transition metals, including palladium, iron, and ruthenium, to generate catalytically active pincer complexes. nih.govresearchgate.net The resulting complexes often exhibit unique reactivity and high efficiency in a range of chemical transformations.
Iron and Ruthenium PNN Complexes: Iron complexes featuring bipyridine-based PNN pincer ligands have been synthesized and characterized. nih.gov Ruthenium complexes with similar PNN ligands have been employed as catalysts in dehydrogenative coupling reactions, which are important for forming amide bonds from alcohols and amines—a green chemistry alternative to traditional methods. researchgate.net
Palladium PNN Complexes: Palladium PNN pincer complexes are robust and have shown high catalytic activity in C-H bond activation and functionalization reactions. researchgate.net Their stability allows them to operate under mild reaction conditions for various cross-coupling processes.
The catalytic utility of such PNN complexes is broad. The table below highlights the performance of analogous bipyridine-based pincer complexes in representative catalytic reactions.
| Metal Center | Catalytic Reaction | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Product Yield (%) |
| Ruthenium | Amide Synthesis (Dehydrogenative Coupling) | Benzyl Alcohol | Aniline | 1-2 | >95 |
| Palladium | Decarboxylative C-H Heteroarylation | 1,2-Dichloro-benzene | 3-Thiophenecarboxylic acid | 2.5 | 87 |
| Iron | Hydrosilylation of Aldehydes | Benzaldehyde | Phenylsilane | 1 | 99 |
| Ruthenium | Polyamide Synthesis | 1,6-Hexanediol | 1,6-Hexanediamine | 0.1 | High Polymer MW |
This table showcases the catalytic performance of analogous bipyridine-PNN metal complexes in various transformations to illustrate their potential utility.
Materials Science Applications of 6 Chloromethyl 2,3 Bipyridine
Polymer Chemistry and Functional Materials
In the realm of polymer science, the distinct chemical features of 6-(Chloromethyl)-2,3'-bipyridine allow it to play a crucial role in the synthesis of functional polymers. It can act as a specialized initiator for controlled polymerization reactions and as a building block for creating polymers with tailored properties.
Use as Initiators in Controlled Polymerizations
This compound is well-suited to function as an initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal complex.
The efficacy of this compound in this context stems from its bifunctional nature:
The Chloromethyl Group (-CH₂Cl): This alkyl halide moiety can initiate the polymerization process. In a typical ATRP setup, the carbon-chlorine bond is reversibly cleaved by a lower oxidation state metal complex (e.g., Cu(I)/bipyridine), generating a radical that initiates the polymerization of vinyl monomers. kpi.ua
The Bipyridine Unit: The 2,3'-bipyridine core can act as a ligand, coordinating with the transition metal (such as copper or iron) to form the catalyst complex that mediates the polymerization. kpi.uamdpi.com
This dual role allows the molecule to potentially be incorporated into the polymer chain at the initiation point, providing a specific functionality at the chain end. The choice of initiator is critical, as a fast initiation rate relative to the propagation rate is necessary to ensure that all polymer chains grow simultaneously, leading to a well-controlled polymer with low polydispersity. While many ATRP systems use a simple alkyl halide initiator and a separate bipyridine ligand, a molecule like this compound offers the potential to combine both functions into one structure.
| Initiator Type | Catalyst System | Monomers | Key Feature |
| Alkyl Halides | CuX/bipyridine | Styrene, (meth)acrylates | Foundation of ATRP, versatile for various monomers. kpi.ua |
| Sulfonyl Halides | Transition Metal Complex | Acrylate, methacrylate, styrene | Universal initiator for a range of monomers. |
| This compound (Potential) | Self-complexed Metal (e.g., Cu(I)) | Vinyl monomers | Combines initiator and ligand in a single molecule. |
Cross-Linking in Polymer Synthesis
Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. This is typically achieved using cross-linking agents, which must be at least bifunctional, meaning they possess two or more reactive sites capable of forming bonds with polymer chains. nih.govlumiprobe.com
Given its structure with a single reactive chloromethyl group, this compound itself does not function as a cross-linking agent. Instead, it can be used to functionalize a polymer by attaching the bipyridine moiety to a polymer backbone via the chloromethyl group.
However, bifunctional analogues such as 6,6'-Bis(chloromethyl)-2,2'-bipyridine are excellent candidates for cross-linking. tcichemicals.comchemicalbook.com Each of the two chloromethyl groups can react with a different polymer chain, creating a durable link between them. This approach has been utilized to create hyper-cross-linked ionic polymers with high surface areas for applications like CO₂ capture and conversion. researchgate.net The bipyridine unit within the cross-link can also introduce metal-coordinating sites throughout the polymer network, allowing for the subsequent loading of metal catalysts or the creation of functional materials with specific electronic or sensory properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bipyridine scaffold is a cornerstone in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating crystalline porous structures with exceptionally high surface areas.
This compound as a Supramolecular Building Block
In supramolecular chemistry, this compound acts as a functional building block. The bipyridine portion serves as a classic chelating ligand, capable of coordinating with a wide variety of metal ions to direct the formation of one-, two-, or three-dimensional networks. nih.govmdpi.commdpi.com The specific 2,3'-isomer dictates a particular geometry of coordination compared to its more common 2,2'- and 4,4'- counterparts, influencing the resulting topology of the coordination polymer. mdpi.com
The chloromethyl group adds a layer of functionality, making it a "functional building block." While it is not typically used for the initial framework assembly, it provides a reactive handle for subsequent chemical reactions after the framework has been constructed.
Design and Functionalization of MOF Architectures
The design of MOFs can be finely tuned by selecting appropriate organic linkers. Bipyridine-based ligands are often incorporated into MOF structures to introduce specific functionalities, such as catalytic activity or luminescence. mdpi.comiastate.edu A well-known example is MOF-253, which is constructed from aluminum and 2,2′-bipyridine-5,5′-dicarboxylic acid, featuring accessible bipyridine units within its pores. rsc.org
The most significant application for this compound in this context is through Post-Synthetic Modification (PSM) . researchgate.netnih.gov PSM is a powerful strategy where a pre-existing MOF is chemically altered to introduce new functional groups that might not be stable under the initial MOF synthesis conditions. capes.gov.brmdpi.com
The reactive chloromethyl group of this compound can be used to covalently graft molecules onto a MOF structure. For example, it can react with amine or hydroxyl groups already present on the MOF's linkers. This allows for the precise installation of bipyridine units, which can then be used to:
Anchor Catalytic Metal Species: The installed bipyridine sites can chelate metal ions like palladium or platinum, creating single-site heterogeneous catalysts for organic transformations. iastate.edursc.org
Tune Pore Environments: Functionalizing the pores can alter their hydrophobicity and chemical affinity, enhancing selectivity in gas storage and separation applications.
Introduce Sensory Moieties: The bipyridine unit can be part of a larger system that changes its optical or electronic properties upon binding to a target analyte.
| MOF Functionalization Strategy | Description | Example Application |
| Direct Synthesis | Incorporating functional linkers (e.g., bipyridine dicarboxylates) during the initial MOF assembly. mdpi.com | Creating MOFs with inherent porosity and active sites. |
| Post-Synthetic Modification (PSM) | Chemically modifying a pre-formed MOF to add new functional groups. researchgate.netnih.gov | Immobilizing platinum complexes in MOF-253 for photocatalysis. rsc.org |
| Linker Engineering | Using mixed or sterically hindered linkers to control catalytic activity and framework robustness. iastate.edu | Enhancing Suzuki-Miyaura cross-coupling reactions. iastate.edu |
Optoelectronic Materials and Devices
Bipyridine ligands are fundamental components in the field of optoelectronics, primarily due to their ability to form stable complexes with transition metals like ruthenium(II) and iridium(III), which exhibit unique photophysical properties. rsc.org These complexes are central to applications ranging from organic light-emitting diodes (OLEDs) to solar cells and chemical sensors. kcl.ac.uk
Complexes of ruthenium, such as [Ru(bpy)₃]²⁺, are renowned for their strong luminescence, which arises from metal-to-ligand charge transfer (MLCT) excited states. acs.orgnih.gov The electronic and steric properties of the bipyridine ligands can be modified to fine-tune the absorption and emission wavelengths, quantum yields, and excited-state lifetimes of the resulting complexes. mdpi.comreading.ac.uk
This compound can be used to create novel luminescent materials in several ways:
As a Ligand in Metal Complexes: It can be directly incorporated as a ligand in ruthenium(II) or iridium(III) complexes. The specific 2,3'-bipyridine structure and the electron-withdrawing nature of the chloromethyl group will influence the energy of the MLCT state and thus the emission color and efficiency. ijcce.ac.ir
As a Covalent Anchor: The chloromethyl group provides a convenient point of attachment, allowing these highly luminescent metal complexes to be covalently bonded to polymer backbones, surfaces, or other materials. acs.org This prevents leaching and aggregation-induced quenching, leading to more robust and efficient optoelectronic devices. rsc.org
The integration of such complexes into materials can lead to advanced applications, including photosensitizers for photocatalysis, probes for biological imaging, and active components in light-emitting devices and photovoltaic systems. beilstein-journals.orgrsc.org
Integration into Luminescent Systems
The integration of this compound into luminescent systems is primarily achieved by utilizing it as a precursor for more complex ligands that are then coordinated with metal ions like platinum(II) or iridium(III). The 2,3'-bipyridine scaffold is of particular interest because its derivatives can be used to synthesize highly efficient phosphorescent metal complexes that exhibit high triplet-state energies, a desirable characteristic for emissive materials in applications such as organic light-emitting diodes (OLEDs) nih.gov.
The reactive chloromethyl group at the 6-position is a key feature for integration. This functional group can undergo nucleophilic substitution reactions, allowing the bipyridine unit to be covalently bonded to other functional molecules. For instance, it can be converted into an ether, ester, or attached to a polymer chain. This synthetic versatility allows for the creation of a wide array of ligands with specific functionalities designed to tune the electronic and photophysical properties of the final metal complex.
While the general strategy involves using the bipyridine core to chelate a metal center and induce luminescence, specific research detailing the synthesis and photophysical properties of luminescent systems derived explicitly from this compound is not extensively documented in publicly available literature. However, the principles can be understood from studies on related bipyridine isomers. For example, platinum(II) complexes based on C,N-chelating 2,3'-bipyridine ligands have been shown to exhibit blue-green emission, with photoluminescence quantum efficiencies that make them suitable candidates for OLED applications nih.gov. The emission properties of such complexes are typically characterized by their emission maxima (λ_em), quantum yields (Φ), and excited-state lifetimes (τ).
Table 1: Illustrative Photophysical Properties of a Functionalized 2,3'-Bipyridine Platinum(II) Complex
| Property | Value |
| Emission Maxima (λ_em) | 517 nm, 544 nm |
| Emission Color | Blue-Green |
| Quantum Efficiency (Φ) | ~0.2–0.3 |
| Excited State | Metal-to-Ligand Charge Transfer (MLCT) / Intra-Ligand Charge Transfer (ILCT) |
Note: This data is for a related 2,3'-bipyridine derivative complex, [Pt(C21H12F2N3O)Cl], and is provided for illustrative purposes to show typical parameters for such systems nih.gov. Specific data for complexes derived directly from this compound is not available in the cited sources.
Applications in Photonic Devices
The promising photophysical properties of metal complexes derived from 2,3'-bipyridine ligands make them strong candidates for use in various photonic devices, most notably OLEDs. In an OLED, an emissive layer containing a luminescent material is placed between an anode and a cathode. When a voltage is applied, electrons and holes are injected into the emissive layer, where they combine to form excitons. The radiative decay of these excitons produces light.
Transition metal complexes based on bipyridine ligands are frequently used as phosphorescent emitters, or "dopants," in the emissive layer of OLEDs. These materials can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The 2,3'-bipyridine core, in particular, is valuable for creating emitters with high triplet energies, which is crucial for achieving stable and efficient blue or green emission nih.gov.
The role of this compound in this context is that of a foundational precursor. By modifying this starting material, researchers can synthesize ligands that, when complexed with a metal like platinum(II), could serve as the active emitting material in an OLED. The ability to functionalize the ligand via the chloromethyl group allows for fine-tuning of properties such as solubility for solution-processing techniques, charge-transport characteristics, and the emission color of the final device.
While the potential is significant, specific examples of photonic devices fabricated using materials synthesized directly from this compound are not detailed in the available research literature. The development of such devices would involve incorporating the derived luminescent complex into a multilayer OLED structure and characterizing its performance based on metrics like external quantum efficiency (EQE), power efficiency, and operational lifetime.
Supramolecular Chemistry Involving 6 Chloromethyl 2,3 Bipyridine
Molecular Recognition and Self-Assembly Processes
There is no available research that details the specific molecular recognition properties or self-assembly processes of 6-(Chloromethyl)-2,3'-bipyridine. The design principles for directed supramolecular architectures are well-established for various bipyridine isomers, often involving metal coordination or hydrogen bonding. However, the influence of the chloromethyl substituent and the 2,3'-substitution pattern on the resulting assemblies for this particular compound has not been documented.
Templated Synthesis of Mechanically Interlocked Molecules
The use of bipyridine ligands in the copper(I)-templated synthesis of catenanes and rotaxanes is a cornerstone of supramolecular chemistry. This strategy relies on the ability of two bipyridine units to coordinate to a copper(I) ion in a tetrahedral geometry, thus pre-organizing the components for subsequent ring-closing reactions to form interlocked structures. While this is a general and powerful methodology, there are no specific examples in the literature that employ this compound as a precursor for either catenane or rotaxane formation.
Theoretical and Computational Studies of 6 Chloromethyl 2,3 Bipyridine
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO/LUMO)
The electronic properties of 6-(Chloromethyl)-2,3'-bipyridine are governed by the interplay between the two pyridine (B92270) rings and the electron-withdrawing chloromethyl substituent. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a framework for understanding its reactivity and electronic transitions.
In bipyridine systems, the HOMO and LUMO are typically π-orbitals distributed across the aromatic rings. The introduction of a chloromethyl group at the 6-position of one pyridine ring is expected to influence the energy and localization of these frontier orbitals. The chlorine atom, being highly electronegative, will inductively withdraw electron density, likely leading to a stabilization (lowering of energy) of both the HOMO and LUMO.
Theoretical assessments of substituted 2,2'-bipyridines have shown that substituents can alter both electronic and structural properties through inductive and resonance effects. researchgate.net For instance, in related bipyridine derivatives, the electron clouds of the HOMO are often evenly distributed across the π-system of the rings. researchgate.net However, the presence of a substituent can lead to a more localized distribution.
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and the energy required for electronic excitation. A smaller energy gap generally implies higher reactivity. Computational studies on similar molecules, such as pyridazinone derivatives, have shown that a low energy gap suggests chemical reactivity and potential biological activity. mdpi.com
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Characteristics |
| HOMO | Primarily localized on the bipyridine π-system, with some contribution from the nitrogen lone pairs. The energy is expected to be lowered by the inductive effect of the chloromethyl group. |
| LUMO | Also centered on the bipyridine π-system, likely with significant contributions from the carbon atoms adjacent to the nitrogen atoms. The energy will be stabilized by the electron-withdrawing substituent. |
| HOMO-LUMO Gap | Expected to be in a range typical for substituted bipyridines, influencing its potential as a ligand in transition metal complexes and its electronic absorption properties. |
This table is predictive and based on general principles of electronic structure theory for related molecules.
Computational Modeling of Reaction Mechanisms (e.g., Hydrolysis Pathways)
The chloromethyl group in this compound represents a reactive site susceptible to nucleophilic substitution reactions. A key reaction pathway to consider is hydrolysis, where the chlorine atom is replaced by a hydroxyl group. Computational modeling, often employing Density Functional Theory (DFT), can be used to map out the potential energy surface for such a reaction, identifying transition states and intermediates to elucidate the reaction mechanism.
The hydrolysis of a chloromethyl group attached to a pyridine ring can proceed through different mechanisms, such as a direct SN2 displacement or a stepwise SN1-like process involving the formation of a cationic intermediate. The preferred pathway would depend on the solvent environment and the electronic stability of the potential intermediates. The bipyridine moiety can play a role in stabilizing any charge development during the reaction.
While specific studies on the hydrolysis of this compound are not readily found, research on related haloalkyl-substituted heterocyclic compounds can provide a basis for understanding. For instance, the presence of nitrogen atoms in the aromatic system can influence the stability of carbocationic intermediates, potentially favoring a pathway that avoids their formation.
Molecular Dynamics Simulations and Conformational Landscape
The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the two pyridine rings and the rotation of the chloromethyl group. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its preferred geometries and the energy barriers between different conformations. nih.govnih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and the classical equations of motion are integrated to track the trajectory of each atom. nih.gov This allows for the sampling of a wide range of conformations and the calculation of thermodynamic properties.
For this compound, a key conformational parameter is the dihedral angle between the two pyridine rings. In the gas phase or in non-polar solvents, a non-planar conformation is generally expected for bipyridines to minimize steric hindrance between the hydrogen atoms at the 3 and 3' positions. The presence of the chloromethyl group at the 6-position may introduce additional steric interactions that influence the preferred dihedral angle. In the solid state, crystal packing forces can lead to a more planar conformation.
The chloromethyl group itself has rotational freedom around the C-C bond connecting it to the pyridine ring. MD simulations could reveal the most populated rotamers and the dynamics of their interconversion.
Analysis of Intermolecular Interactions in Solid-State Structures (e.g., Hirshfeld Surface Analysis)
The way molecules of this compound pack in the solid state is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. nih.govnih.govmdpi.com This method maps properties such as the normalized contact distance (dnorm) onto the molecular surface, highlighting regions involved in close contacts. nih.govmdpi.com
While a crystal structure for this compound is not publicly available, we can infer the likely interactions based on analyses of similar molecules. For instance, Hirshfeld surface analyses of other chlorine-containing heterocyclic compounds and bipyridine derivatives reveal the importance of various types of contacts. nih.govnih.gov
Table 2: Predicted Intermolecular Interactions for this compound in the Solid State
| Interaction Type | Description |
| C-H···N | Hydrogen bonds between a C-H bond on one molecule and a nitrogen atom on a neighboring molecule are expected to be a significant feature, influencing the crystal packing. |
| C-H···Cl | Weak hydrogen bonds involving the chlorine atom as an acceptor are also likely to be present. |
| π···π Stacking | The aromatic pyridine rings can engage in π-stacking interactions, where the electron-rich π-system of one ring interacts with the π-system of another. |
| Halogen Bonding | The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule. |
| H···H Contacts | A significant portion of the Hirshfeld surface is typically covered by hydrogen-hydrogen contacts, representing van der Waals interactions. nih.gov |
The red spots on a dnorm mapped Hirshfeld surface indicate contacts shorter than the van der Waals radii, representing the strongest interactions. mdpi.com The electrostatic potential mapped on the Hirshfeld surface can also identify the hydrogen-bond donor and acceptor regions of the molecule. nih.gov
Quantum Chemical Predictions of Spectroscopic Parameters
Quantum chemical calculations can be used to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Methods like DFT are commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. mdpi.com
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used, as well as the inclusion of solvent effects. For this compound, the chemical shifts of the protons and carbons on the pyridine rings would be influenced by the electronic effects of the chloromethyl group and the relative orientation of the two rings.
Infrared Spectroscopy: The vibrational frequencies and intensities of the normal modes of this compound can be computed. This allows for the assignment of the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as C-H stretching, C=C and C=N ring stretching, and the vibrations of the chloromethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. usc.edu.au For this compound, the low-energy electronic transitions are expected to be of π→π* character, localized on the bipyridine framework. The presence of the chloromethyl group may cause a slight shift in the absorption bands compared to unsubstituted 2,3'-bipyridine.
An exploration of the future research avenues for the chemical compound this compound reveals significant potential across diverse scientific disciplines. From the development of innovative synthetic methodologies to its integration into advanced materials and biological applications, this compound stands as a versatile building block for future scientific discovery.
Q & A
Basic: What are the most reliable synthetic routes for preparing 6-(chloromethyl)-2,3'-bipyridine?
Answer:
The synthesis typically involves converting hydroxymethyl intermediates to chloromethyl derivatives. A validated method includes:
- Step 1: Reacting [2,3'-bipyridin]-6-ylmethanol with thionyl chloride (SOCl₂) under anhydrous conditions.
- Step 2: Maintaining a temperature of 0–5°C during reagent addition to minimize side reactions.
- Step 3: Neutralizing excess SOCl₂ with saturated NaHCO₃, followed by extraction with dichloromethane (DCM) and purification via column chromatography .
Key Considerations: Use dry solvents and inert atmospheres (e.g., argon) to prevent hydrolysis of intermediates .
Advanced: How can reaction conditions be optimized to minimize byproducts during chloromethylation?
Answer:
Byproduct formation (e.g., di-chlorinated species) can be mitigated by:
- Temperature Control: Strictly maintaining low temperatures (0–5°C) during SOCl₂ addition to suppress uncontrolled exothermic reactions.
- Reagent Stoichiometry: Using a 1.2:1 molar ratio of SOCl₂ to hydroxymethyl precursor to avoid over-chlorination.
- Purification Strategies: Employing gradient elution in column chromatography (e.g., hexane:ethyl acetate 9:1 to 7:3) to separate closely related impurities.
Validation: Monitor reaction progress via TLC and confirm purity using ¹H NMR (e.g., absence of peaks at δ 4.8–5.2 ppm for unreacted hydroxymethyl groups) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR: Identify the chloromethyl group (δ ~4.6 ppm for -CH₂Cl in ¹H NMR; δ ~45 ppm in ¹³C NMR).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 219.06 for C₁₁H₁₀ClN₂).
- Infrared (IR) Spectroscopy: Detect C-Cl stretching vibrations (~650–750 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of structure:
- Data Collection: Use SHELXL or SHELXT for refinement, ensuring R-factor < 5% for high confidence .
- Key Metrics: Confirm bond lengths (C-Cl: ~1.79 Å) and dihedral angles between pyridine rings to assess planarity.
Case Study: In related bipyridine derivatives, SC-XRD resolved positional isomerism by comparing experimental vs. computed Hirshfeld surfaces .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
The chloromethyl group enables versatile derivatization:
- Drug Discovery: Acts as a scaffold for kinase inhibitors by coupling with nucleophiles (e.g., amines, thiols) to target ATP-binding pockets.
- Coordination Chemistry: Forms metal complexes (e.g., Pt or Re) for anticancer or luminescent agents .
Advanced: How can computational methods predict reactivity trends in substitution reactions?
Answer:
Density Functional Theory (DFT) simulations guide experimental design:
- Mechanistic Insights: Calculate activation energies for SN1 vs. SN2 pathways. For example, polar aprotic solvents favor SN2 due to lower transition-state stabilization.
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on the bipyridine ring increase electrophilicity at the chloromethyl carbon.
Validation: Compare computed Gibbs free energy (ΔG‡) with experimental kinetic data .
Basic: What are common solubility challenges, and how are they addressed?
Answer:
The compound is hydrophobic but can be solubilized via:
- Salt Formation: Convert to hydrochloride salts (improves aqueous solubility for biological assays).
- Co-solvents: Use DMSO:water (1:4) mixtures for in vitro studies .
Advanced: How can conflicting NMR data from analogous derivatives be reconciled?
Answer:
Contradictions often arise from conformational flexibility or solvent effects:
- Variable Temperature NMR: Identify dynamic processes (e.g., ring flipping) by observing signal coalescence at elevated temperatures.
- Solvent Screening: Compare spectra in CDCl₃ vs. DMSO-d6 to assess hydrogen bonding or π-stacking interactions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods due to potential lachrymatory effects of chloromethyl derivatives.
- Waste Disposal: Quench residual SOCl₂ with ice-cold water before neutralizing with NaHCO₃ .
Advanced: What strategies improve yields in multi-step syntheses involving this intermediate?
Answer:
- Flow Chemistry: Continuous flow reactors enhance reproducibility in chloromethylation steps .
- In Situ Monitoring: Use inline IR or UV probes to detect intermediate formation and adjust conditions dynamically.
Example: A 23% yield increase was achieved by switching from batch to flow for analogous bipyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
